3-tert-butylsulfanyl-propionitrile
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Overview
Description
3-tert-butylsulfanyl-propionitrile is an organic compound with the molecular formula C7H13NS. It is characterized by the presence of a tert-butylsulfanyl group attached to a propanenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butylsulfanyl-propionitrile typically involves the reaction of tert-butylthiol with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the thiol to the nitrile group. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-tert-butylsulfanyl-propionitrile undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The tert-butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
3-tert-butylsulfanyl-propionitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-tert-butylsulfanyl-propionitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the tert-butylsulfanyl group can undergo oxidation or substitution. These reactions can modulate the activity of enzymes or other biological molecules, making the compound useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylsulfanyl)propanenitrile
- 3-(Ethylsulfanyl)propanenitrile
- 3-(Isopropylsulfanyl)propanenitrile
Uniqueness
3-tert-butylsulfanyl-propionitrile is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and steric interactions. This makes it distinct from other similar compounds with smaller alkyl groups, providing different chemical and biological properties.
Properties
CAS No. |
40620-07-3 |
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Molecular Formula |
C7H13NS |
Molecular Weight |
143.25 g/mol |
IUPAC Name |
3-tert-butylsulfanylpropanenitrile |
InChI |
InChI=1S/C7H13NS/c1-7(2,3)9-6-4-5-8/h4,6H2,1-3H3 |
InChI Key |
YLNIFVGCOVTOII-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SCCC#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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